molecular formula C22H23NO4S B2580623 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)acrylamide CAS No. 1798419-82-5

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)acrylamide

Cat. No. B2580623
CAS RN: 1798419-82-5
M. Wt: 397.49
InChI Key: CEPIYOIEWZRQEU-VQHVLOKHSA-N
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Description

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)acrylamide is a useful research compound. Its molecular formula is C22H23NO4S and its molecular weight is 397.49. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Controlled Radical Polymerization

Homopolymers of monosubstituted acrylamides having amino acid moieties in the side chain, such as N-acryloyl-l-phenylalanine methyl ester, have been synthesized through reversible addition−fragmentation chain transfer (RAFT) polymerization. This process allows for the creation of polymers with controlled molecular weight, low polydispersity, and enhanced isotacticity, indicating a potential avenue for the synthesis and application of similar acrylamide compounds in polymer science (Mori, Sutoh, & Endo, 2005).

Antimicrobial Activity

Novel acrylate monomers synthesized from reactions involving compounds with pyran components have been evaluated for their antibacterial and antifungal activities. These studies demonstrate the potential for certain acrylamide derivatives to serve as bases for antimicrobial agents, highlighting another possible research application for related compounds (Saraei, Zarrini, Esmati, & Ahmadzadeh, 2016).

Heterocyclic Compound Synthesis

Thiosemicarbazide derivatives have been utilized as precursors for synthesizing various heterocyclic compounds, showcasing the role of similar acrylamide compounds in medicinal chemistry and drug development. Some synthesized compounds have been tested for antimicrobial activity, suggesting potential applications in developing new therapeutic agents (Elmagd, Hemdan, Samy, & Youssef, 2017).

Photopolymerization Initiators

O-acylated oximinoketones, which share a functional relationship with acrylamide derivatives, have been used as initiators for the photopolymerization of acryl derivatives. This application is crucial in the field of materials science, where controlled polymerization processes are essential for developing advanced materials (Delzenne, Laridon, & Peeters, 1970).

Cytotoxicity and Anticancer Research

Compounds related to acrylamides have been synthesized and evaluated for their cytotoxic activity against cancer cells, such as Ehrlich Ascites Carcinoma (EAC) cells. This research direction highlights the potential of acrylamide derivatives in contributing to anticancer drug development (Hassan, Hafez, & Osman, 2014).

properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-[(4-phenylsulfanyloxan-4-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4S/c24-21(9-7-17-6-8-19-20(14-17)27-16-26-19)23-15-22(10-12-25-13-11-22)28-18-4-2-1-3-5-18/h1-9,14H,10-13,15-16H2,(H,23,24)/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEPIYOIEWZRQEU-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C=CC2=CC3=C(C=C2)OCO3)SC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCC1(CNC(=O)/C=C/C2=CC3=C(C=C2)OCO3)SC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)acrylamide

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